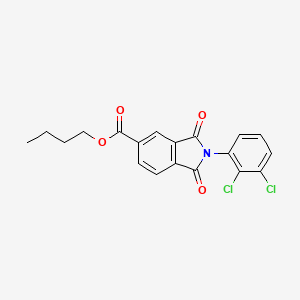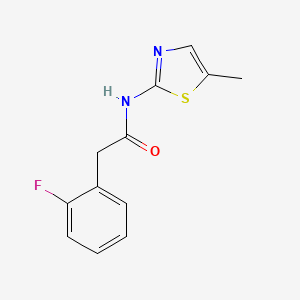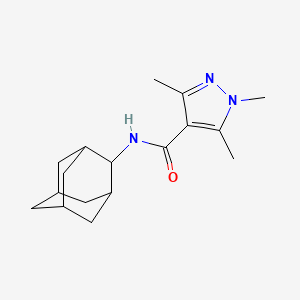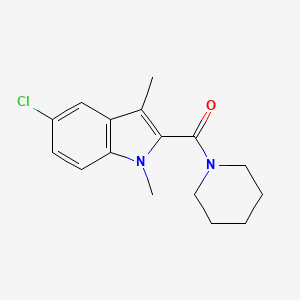
butyl 2-(2,3-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Übersicht
Beschreibung
Butyl 2-(2,3-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate, also known as DCPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCPIB is a selective inhibitor of volume-regulated anion channels (VRACs) and is commonly used in electrophysiology and cell biology research. In
Wirkmechanismus
Butyl 2-(2,3-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate selectively inhibits VRACs by blocking the anion conductance of the channel without affecting other ion channels. The mechanism of action of this compound involves binding to the channel pore and blocking the anion flux through the channel. This compound has been shown to inhibit VRACs in various cell types, including cancer cells, neurons, and cardiomyocytes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In neurons, this compound has been shown to protect against ischemia-reperfusion injury and promote neuronal survival. In cardiomyocytes, this compound has been shown to protect against ischemia-reperfusion injury and reduce infarct size.
Vorteile Und Einschränkungen Für Laborexperimente
Butyl 2-(2,3-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate has several advantages for lab experiments, including its selectivity for VRACs, its ability to inhibit VRACs in a dose-dependent manner, and its wide range of applications in different cell types and physiological processes. However, this compound also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on butyl 2-(2,3-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate. One potential direction is to explore the role of VRACs in cancer metastasis and the potential therapeutic applications of this compound in cancer treatment. Another potential direction is to investigate the role of VRACs in neurological disorders, such as Alzheimer's disease and Parkinson's disease, and the potential neuroprotective effects of this compound. Additionally, further research is needed to optimize the synthesis method of this compound and improve its solubility and bioavailability for in vivo studies.
Wissenschaftliche Forschungsanwendungen
Butyl 2-(2,3-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate has been widely used in scientific research as a selective inhibitor of VRACs. VRACs are transmembrane proteins that play a crucial role in cell volume regulation, cell proliferation, and apoptosis. This compound has been shown to inhibit VRACs in a dose-dependent manner and has been used to study the role of VRACs in various physiological and pathological processes, including cancer, inflammation, and ischemia-reperfusion injury.
Eigenschaften
IUPAC Name |
butyl 2-(2,3-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO4/c1-2-3-9-26-19(25)11-7-8-12-13(10-11)18(24)22(17(12)23)15-6-4-5-14(20)16(15)21/h4-8,10H,2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOWCWPDSNGATA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-bis[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4678450.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4678455.png)
![2-(2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B4678457.png)

![2-bromo-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4678476.png)

![2-(1H-benzimidazol-2-ylthio)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4678486.png)


![N-(2-fluorophenyl)-N'-[7-(1-piperidinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4678509.png)
![N-(3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4678530.png)

![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4678544.png)
![2-[4-allyl-5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4678550.png)